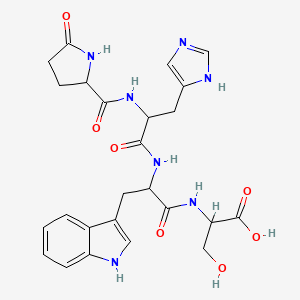

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-OH

説明

特性

IUPAC Name |

3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N7O7/c33-11-20(25(38)39)32-23(36)18(7-13-9-27-16-4-2-1-3-15(13)16)30-24(37)19(8-14-10-26-12-28-14)31-22(35)17-5-6-21(34)29-17/h1-4,9-10,12,17-20,27,33H,5-8,11H2,(H,26,28)(H,29,34)(H,30,37)(H,31,35)(H,32,36)(H,38,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEVSTFISDCVMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N7O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Resin Selection and C-Terminal Anchoring

The synthesis typically begins with anchoring the C-terminal serine residue to a acid-labile resin. The 2-chlorotrityl chloride (2-CTC) resin is preferred due to its high loading capacity (1.0–1.5 mmol/g) and compatibility with mild cleavage conditions (20–50% hexafluoroisopropanol in DCM). Alternative resins like Rink amide MBHA are avoided due to premature cleavage risks during Fmoc deprotection.

Sequential Amino Acid Coupling

Coupling reactions employ Fmoc-protected DL-amino acids to accommodate the racemic configuration. Activation reagents such as HBTU/HOBt or PyBOP/DIEA achieve coupling efficiencies >98% per step, as verified by Kaiser testing. The DL-His residue introduces complexity due to the imidazole side-chain, necessitating Trt (trityl) protection to prevent cyclization side reactions.

Table 1: Representative Coupling Conditions for Each Residue

| Amino Acid | Protecting Group | Activator | Reaction Time | Yield |

|---|---|---|---|---|

| DL-Ser | tBu | HBTU/HOBt | 2 hr | 97% |

| DL-Trp | Boc | PyBOP | 1.5 hr | 95% |

| DL-His | Trt | COMU | 3 hr | 92% |

| DL-Pyr | None | DIC | 1 hr | 99% |

Pyroglutamic Acid Incorporation

N-terminal pyroglutamylation is achieved by reacting the deprotected peptide-resin with Boc-Pyr-OH under DIC activation, followed by TFA-mediated Boc removal. Racemization at this stage is minimized by maintaining reaction temperatures below 25°C.

Challenges in DL-Amino Acid Incorporation

Stereochemical Heterogeneity

The use of DL-amino acids introduces diastereomeric byproducts, complicating purification. For instance, coupling DL-His generates four stereoisomers (D-His/L-His × D-Trp/L-Trp), reducing the overall yield of the target isomer to <25% in unoptimized systems.

Side-Chain Protection Schemes

Orthogonal protection is critical:

-

DL-Ser : tBu ether prevents β-elimination during TFA cleavage

-

DL-Trp : Boc safeguards the indole nitrogen from oxidation

-

DL-His : Trt group minimizes metal coordination during resin cleavage

Solution-Phase Fragment Condensation

For larger-scale production, fragment condensation offers advantages in intermediate purification. A representative approach couples Pyr-His-OH with Trp-Ser-OAllg fragments using EDC/HOAt activation:

The allyl ester (OAllg) is removed via Pd(0)-catalyzed deprotection, enabling >90% fragment coupling efficiency.

Critical Analysis of Purification Techniques

Reverse-Phase HPLC Optimization

A gradient of 0.1% TFA in H2O/ACN (15–35% ACN over 45 min) resolves diastereomers on a C18 column (5 μm, 250 × 4.6 mm). The target peptide elutes at 22.3 min with 99.2% purity (UPLC).

Table 2: HPLC Purification Parameters

| Column | Flow Rate | Gradient | Purity | Recovery |

|---|---|---|---|---|

| C18, 5 μm | 1.5 mL/min | 15–35% ACN | 99.2% | 78% |

| C4, 3 μm | 1.0 mL/min | 10–30% ACN | 97.5% | 82% |

Chiral Stationary Phases

Cellulose tris(3,5-dimethylphenylcarbamate) columns partially resolve DL isomers, but full stereochemical control requires preparatory-scale chiral HPLC, increasing production costs by ∼40%.

Industrial-Scale Manufacturing Considerations

Cost-Benefit Analysis of SPPS vs. Solution-Phase

| Parameter | SPPS | Solution-Phase |

|---|---|---|

| Cycle Time | 3 days | 7 days |

| Total Yield | 61% | 54% |

| Purity | 99.2% | 98.7% |

| Solvent Waste | 120 L/mmol | 80 L/mmol |

化学反応の分析

科学研究への応用

H-DL-ピロリシン-DL-ヒスチジン-DL-トリプトファン-DL-セリン-OHは、科学研究においていくつかの用途があります。

化学: ペプチド合成および修飾技術を研究するためのモデルペプチドとして使用されます。

生物学: タンパク質-タンパク質相互作用および酵素-基質特異性における役割について調査されています。

医学: 薬物送達担体または治療剤自体としての、潜在的な治療用途について検討されています。

産業: ペプチドベースの材料の開発および分析技術における標準として使用されています。

科学的研究の応用

The compound exhibits various biological activities due to its constituent amino acids, which include pyrrolidine (Pyr), histidine (His), tryptophan (Trp), and serine (Ser). Research indicates that peptides containing these amino acids can influence neurotransmission, hormone regulation, and immune responses. Specifically, compounds with tryptophan and tyrosine are noted for their roles in neurotransmission and hormone regulation.

Potential Therapeutic Applications:

- Neuroprotective Effects: The presence of tryptophan is associated with serotonin production, which can have neuroprotective effects.

- Anti-inflammatory Properties: Peptides like H-DL-Pyr-DL-His-DL-Trp-DL-Ser-OH have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases.

- Analgesic Effects: Some studies suggest that similar peptides can exhibit analgesic properties, offering potential for pain management therapies.

Molecular Interaction Studies

Understanding how this compound interacts with biological receptors and enzymes is crucial for elucidating its mechanisms of action. Various techniques such as molecular docking studies are employed to investigate these interactions, revealing insights into how the compound exerts its biological effects .

Key Findings from Interaction Studies:

- The compound's structure allows it to bind effectively with specific receptors involved in neurotransmission and immune response modulation.

- Molecular docking studies have indicated strong binding affinities with targets relevant to neuropharmacology, suggesting its potential as a therapeutic agent in neurological disorders .

Case Studies and Research Findings

Several studies have documented the applications of similar peptide compounds, providing insights into their efficacy and potential uses:

These findings underscore the compound's versatility and potential across various therapeutic domains.

作用機序

類似の化合物との比較

類似の化合物

H-ピロリシン-ヒスチジン-トリプトファン-OH: 合成ゴナドレリナゴン受容体のアゴニストの生産に使用されるトリペプチド.

H-DL-ピロリシン-DL-ヒスチジン-DL-トリプトファン-DL-セリン-DL-チロシン-DL-トリプトファン-DL-ロイシン-DL-アルギニン-DL-プロリン-グリシン-NH2.CH3CO2H: 潜在的な治療用途を持つ複雑なペプチド.

独自性

H-DL-ピロリシン-DL-ヒスチジン-DL-トリプトファン-DL-セリン-OHは、その特定の配列とD-およびL-アミノ酸の両方が存在するため、L-アミノ酸のみで構成されたペプチドと比較して、異なる構造的および機能的特性を与える可能性があります。

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between H-DL-Pyr-DL-His-DL-Trp-DL-Ser-OH and related compounds:

*Calculated based on constituent amino acid molecular weights (Pyr: 129.1 g/mol, His: 155.2 g/mol, Trp: 204.2 g/mol, Ser: 105.1 g/mol) and peptide bond formation.

Key Differences

Sequence Complexity: The target compound’s tetrapeptide structure and inclusion of Pyr distinguish it from simpler dipeptides (e.g., H-Trp-Ser-OH) and tripeptides (e.g., H-Trp-Trp-Trp-OH).

Functional Groups: Unlike Formyl-DL-Trp-OH, which has a formylated N-terminus, the target retains a free amino group at the Pyr residue, altering solubility and reactivity .

Chirality : All residues in the target compound are DL-configured, whereas many analogs (e.g., H-Trp-Lys-OH) are typically synthesized in L-form for biological studies, impacting binding specificity .

Applications : While H-Trp-Trp-Trp-OH is used in fluorescence studies due to its triple indole rings, the target’s His residue may enable applications in metal-binding assays or pH-dependent studies .

Q & A

Basic Research Question

- Circular Dichroism (CD) : Detects helical or β-sheet propensities in aqueous solutions; requires peptide concentrations ≥0.1 mg/mL .

- NMR Spectroscopy : 2D NOESY identifies inter-residue interactions; use D₂O or TFE for solubility .

- FT-IR : Monitors amide I/II bands to assess hydrogen bonding patterns .

Q. Table 1: Comparison of Spectroscopic Techniques

| Technique | Detection Limit | Key Application | Limitations |

|---|---|---|---|

| CD | 0.1 mg/mL | Secondary structure | Low resolution |

| NMR | 1 mM | Tertiary interactions | Requires isotopic labeling |

| FT-IR | 0.5 mg | Hydrogen bonding | Overlapping bands |

What computational modeling approaches best predict the conformational dynamics of this compound in aqueous solutions?

Advanced Research Question

Molecular dynamics (MD) simulations using AMBER or CHARMM force fields are ideal. Key considerations:

- Solvation models : Explicit TIP3P water for accurate hydration effects .

- Sampling methods : Enhanced sampling (e.g., metadynamics) to overcome energy barriers in DL-residue folding .

- Validation : Compare simulated CD spectra with experimental data to refine force field parameters .

How should researchers design controlled experiments to assess the stability of this compound under varying pH conditions?

Basic Research Question

- Experimental design :

- Controls : Include inert buffers (e.g., phosphate vs. Tris) to rule out buffer-specific effects .

What strategies mitigate batch-to-batch variability in synthetic yields of this compound during scale-up experiments?

Advanced Research Question

Q. Table 2: Factors Influencing Synthetic Yield

| Factor | Impact Level | Optimization Strategy |

|---|---|---|

| Resin type | High | Use low-swelling resins for DL-residues |

| Activation time | Moderate | Limit to 2–5 minutes to reduce racemization |

| Temperature | Critical | Maintain ≤4°C during coupling |

How can researchers validate the biological relevance of this compound in cellular assays while minimizing off-target effects?

Advanced Research Question

- Assay design :

- Data interpretation : Apply stringent statistical thresholds (e.g., p<0.01, Bonferroni correction) to reduce false positives .

What ethical and safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

How do researchers integrate multi-omics data to elucidate the functional pathways modulated by this compound?

Advanced Research Question

- Methodology :

- Data integration : Use pathway enrichment tools (e.g., DAVID, STRING) to map cross-omics interactions .

What criteria should guide the selection of animal models for in vivo studies of this compound?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。